molecular formula C17H13N3OS B2432266 N-benzoyl-N'-(5-isoquinolinyl)thiourea CAS No. 72677-81-7

N-benzoyl-N'-(5-isoquinolinyl)thiourea

Cat. No.: B2432266
CAS No.: 72677-81-7
M. Wt: 307.37
InChI Key: DCSAFKBMAJJZFG-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(5-isoquinolinyl)thiourea is an organic compound with the molecular formula C17H13N3OS It is a thiourea derivative, characterized by the presence of a benzoyl group and an isoquinolinyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(5-isoquinolinyl)thiourea typically involves the reaction of benzoyl chloride with 5-aminoisoquinoline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(5-isoquinolinyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(5-isoquinolinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoyl and isoquinolinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Research has indicated its potential as an anticancer agent, due to its ability to interfere with cellular processes.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(5-isoquinolinyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-(4-pyridyl)thiourea
  • N-benzoyl-N’-(3-quinolinyl)thiourea
  • N-benzoyl-N’-(2-pyridyl)thiourea

Uniqueness

N-benzoyl-N’-(5-isoquinolinyl)thiourea is unique due to the presence of the isoquinolinyl group, which imparts specific electronic and steric properties. This makes it distinct from other thiourea derivatives and can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(isoquinolin-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(12-5-2-1-3-6-12)20-17(22)19-15-8-4-7-13-11-18-10-9-14(13)15/h1-11H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSAFKBMAJJZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329564
Record name N-(isoquinolin-5-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72677-81-7
Record name N-(isoquinolin-5-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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